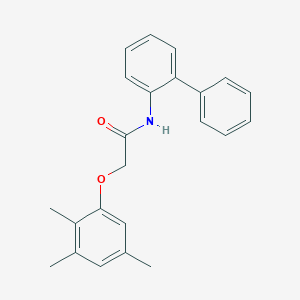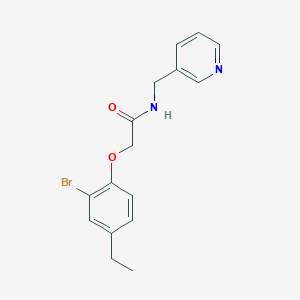![molecular formula C24H23N3O5S B296728 methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296728.png)
methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Attachment of the Methoxyphenyl Group: This step typically involves electrophilic aromatic substitution reactions.
Incorporation of the Sulfanyl Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Final Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its effects on various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and specialty chemicals.
作用机制
The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano and methoxy groups suggests potential interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
- Methyl 5-cyano-4-(4-hydroxyphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Methyl 5-cyano-4-(4-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Uniqueness
The unique combination of functional groups in methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate allows for a wide range of chemical reactions and potential applications. Its methoxy group, in particular, can influence its reactivity and interactions in biological systems, distinguishing it from similar compounds.
属性
分子式 |
C24H23N3O5S |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
methyl 5-cyano-4-(4-methoxyphenyl)-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C24H23N3O5S/c1-14-6-4-5-7-18(14)26-19(28)13-33-23-17(12-25)20(15-8-10-16(31-2)11-9-15)21(22(29)27-23)24(30)32-3/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29) |
InChI 键 |
KYQWTZNZVCGKGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)

![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)


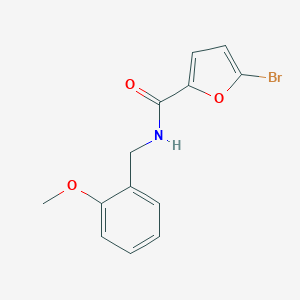
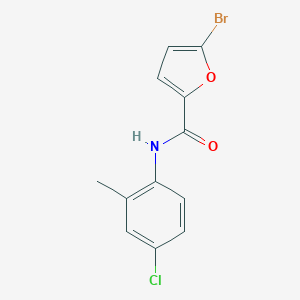
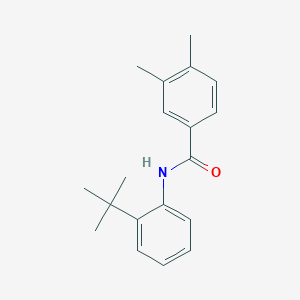
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)

